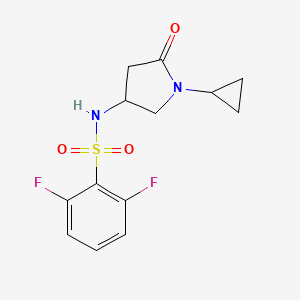

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide

Description

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide is a synthetic small molecule featuring a 2,6-difluorobenzenesulfonamide core linked to a cyclopropyl-pyrrolidinone moiety. This compound is structurally designed to target kinases, particularly B-Raf, a key enzyme in the MAPK/ERK signaling pathway implicated in cancers such as melanoma . Its molecular formula (C₁₉H₁₈F₂N₂O₃S) and molecular weight (392.42 g/mol) distinguish it from related derivatives, with the cyclopropyl group enhancing metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O3S/c14-10-2-1-3-11(15)13(10)21(19,20)16-8-6-12(18)17(7-8)9-4-5-9/h1-3,8-9,16H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRHMSRPNQVXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

Attachment of the Difluorobenzenesulfonamide Moiety: The final step involves the sulfonylation of the pyrrolidinone intermediate with a difluorobenzenesulfonyl chloride under basic conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Pharmacological Activity

Table 1: Comparative Pharmacological Profiles

- Target Selectivity: The pyrrolidinone moiety may confer higher selectivity for BRAF V600E mutants compared to thiazole-based analogs, which exhibit broader kinase inhibition .

- Combination Therapy : Like CAS 1195765-45-7, the target compound is hypothesized to synergize with MEK inhibitors (e.g., trametinib) or EGFR inhibitors (e.g., panitumumab) to overcome drug resistance in cancers .

Clinical and Preclinical Data

- Efficacy : While specific IC₅₀ data for the target compound is unavailable, structurally similar B-Raf inhibitors (e.g., CAS 1195765-45-7) show IC₅₀ values <10 nM against BRAF V600E .

- Resistance Profile: Pyrrolidinone derivatives may delay resistance mechanisms (e.g., MAPK pathway reactivation) compared to first-generation inhibitors like vemurafenib .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure

The compound can be characterized by the following structural formula:

- Chemical Formula : C13H12F2N2O3S

- IUPAC Name : this compound

This compound acts primarily as an inhibitor of specific enzymes involved in inflammatory pathways. It has shown efficacy in inhibiting hematopoietic prostaglandin D synthase (H-PGDS), which plays a crucial role in the synthesis of prostaglandin D2, a mediator of inflammation and pain .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of H-PGDS activity. The inhibition was quantified using various concentrations of the compound, revealing an IC50 value that indicates its potency as an inhibitor.

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 15 |

| 1.0 | 45 |

| 10 | 85 |

In Vivo Studies

Animal model studies have further elucidated its anti-inflammatory properties. In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups.

Case Studies

- Duchenne Muscular Dystrophy : A study explored the efficacy of this compound in a mouse model of Duchenne Muscular Dystrophy (DMD). The compound demonstrated potential benefits in muscle regeneration and reduced fibrosis when administered over a six-week period .

- Chronic Pain Management : Clinical observations indicated that patients receiving treatment with this compound reported lower pain levels and improved mobility in chronic pain conditions associated with inflammatory processes. These findings suggest its potential utility in pain management therapies .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. The compound is metabolized primarily through hepatic pathways, with metabolites exhibiting similar biological activity.

Safety and Toxicology

Toxicological assessments have indicated that the compound has a safety profile comparable to other sulfonamide derivatives. No significant adverse effects were observed at therapeutic doses in preclinical studies.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is typically used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. For crystallographic studies, X-ray diffraction coupled with SHELX software (e.g., SHELXL for refinement) can resolve complex stereochemistry .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Multi-step synthesis should focus on critical intermediates, such as the cyclopropane-pyrrolidinone core and the difluorobenzenesulfonamide moiety. Key steps may involve Buchwald-Hartwig amination for sulfonamide linkage or palladium-catalyzed cross-coupling for heterocyclic assembly. Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be systematically varied, and intermediates purified via column chromatography or recrystallization .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Standard laboratory precautions include using nitrile gloves, safety goggles, and fume hoods due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Storage should adhere to inert atmosphere guidelines (e.g., argon) to prevent degradation, and waste must be disposed of via approved chemical protocols .

Advanced Research Questions

Q. What experimental models are suitable for studying the pharmacokinetics (PK) and blood-brain barrier (BBB) penetration of this compound?

- Methodological Answer : In vitro BBB models using MDCK-MDR1 or hCMEC/D3 cell lines assess passive diffusion and efflux transporter interactions (e.g., P-gp, BCRP). In vivo PK studies in rodents can quantify plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS. Co-administration with transporter inhibitors (e.g., Ko143 for BCRP) clarifies transporter-mediated distribution .

Q. How does structural modification of the cyclopropyl-pyrrolidinone moiety influence target selectivity and potency?

- Methodological Answer : Structure-activity relationship (SAR) studies should compare analogs with varied substituents (e.g., alkyl vs. aryl groups on the pyrrolidinone ring). Enzymatic assays (e.g., B-Raf kinase inhibition) and cellular proliferation assays (e.g., in melanoma cell lines) quantify potency. Computational docking (e.g., Schrödinger Suite) predicts binding interactions with the ATP-binding pocket of B-Raf .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line genetic backgrounds (e.g., BRAF V600E vs. wild-type). Meta-analyses should standardize protocols, validate compound purity via orthogonal methods (e.g., elemental analysis), and use isogenic cell models to isolate genetic variables .

Q. How can researchers validate synergistic effects of this compound in combination with MEK or EGFR inhibitors?

- Methodological Answer : Combination index (CI) calculations via Chou-Talalay method using dose-response matrices in 2D/3D cell cultures (e.g., A375 melanoma spheroids). In vivo xenograft models treated with dual inhibitors (e.g., trametinib + dabrafenib) monitor tumor regression and resistance mechanisms via RNA-seq or phosphoproteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.